2,3-Dimethoxyquinolin-4-amine

Medicinal Chemistry Drug-likeness Prediction Physicochemical Profiling

2,3-Dimethoxyquinolin-4-amine (CAS 1824056-54-3, molecular formula C₁₁H₁₂N₂O₂, MW 204.22) is a 4-aminoquinoline derivative bearing methoxy substituents at the 2- and 3-positions of the quinoline scaffold. Unlike the extensively studied 6,7-dimethoxy regioisomer (Amiquinsin, CAS 13425-92-8), this vicinal 2,3-dimethoxy substitution pattern creates a distinct electronic environment around the 4-amino group, resulting in altered hydrogen-bonding capacity and lipophilicity that differentiates it as a chemical probe and synthetic intermediate.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B11899716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxyquinolin-4-amine
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCOC1=C(C2=CC=CC=C2N=C1OC)N
InChIInChI=1S/C11H12N2O2/c1-14-10-9(12)7-5-3-4-6-8(7)13-11(10)15-2/h3-6H,1-2H3,(H2,12,13)
InChIKeyGGRPPBDXKGLOHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxyquinolin-4-amine (CAS 1824056-54-3): Regioisomer-Specific Building Block for Targeted Quinoline-Based Drug Discovery


2,3-Dimethoxyquinolin-4-amine (CAS 1824056-54-3, molecular formula C₁₁H₁₂N₂O₂, MW 204.22) is a 4-aminoquinoline derivative bearing methoxy substituents at the 2- and 3-positions of the quinoline scaffold . Unlike the extensively studied 6,7-dimethoxy regioisomer (Amiquinsin, CAS 13425-92-8), this vicinal 2,3-dimethoxy substitution pattern creates a distinct electronic environment around the 4-amino group, resulting in altered hydrogen-bonding capacity and lipophilicity that differentiates it as a chemical probe and synthetic intermediate . The compound is commercially available from specialty chemical suppliers at 97% purity and is cited in modern one-pot synthetic methodology enabling efficient access to 2,3-disubstituted 4-aminoquinoline libraries [1].

Why 6,7-Dimethoxy or Unsubstituted 4-Aminoquinolines Cannot Substitute for 2,3-Dimethoxyquinolin-4-amine in SAR-Driven Programs


Regioisomeric dimethoxyquinolin-4-amines are not functionally interchangeable. Although 2,3-dimethoxyquinolin-4-amine and 6,7-dimethoxyquinolin-4-amine share the identical molecular formula (C₁₁H₁₂N₂O₂) and topological polar surface area (TPSA ≈ 57.4 Ų), they differ in computed hydrogen bond donor (HBD) count (1 vs. 2, respectively) . This single HBD difference arises from the proximity of the 2-methoxy group to the 4-amino moiety, which sterically and electronically modulates the amine's hydrogen-donating capacity—a parameter critical for membrane permeability, oral bioavailability prediction, and target engagement in medicinal chemistry campaigns . Furthermore, the 2,3-substitution pattern enables reactivity and further functionalization chemistries (e.g., at the 3-position) that are inaccessible with the 6,7-congener, making the 2,3-isomer the required building block for structure–activity relationship (SAR) studies targeting this underexplored regioisomeric space [1].

Quantitative Differentiation Evidence for 2,3-Dimethoxyquinolin-4-amine vs. Closest Regioisomeric Analogs


Hydrogen Bond Donor (HBD) Count: 2,3-Isomer (HBD=1) vs. 6,7-Isomer (HBD=2) — A Computed Property Distinction with Drug-Likeness Implications

The 2,3-dimethoxyquinolin-4-amine regioisomer possesses 1 hydrogen bond donor (HBD), compared to 2 HBD for the 6,7-dimethoxyquinolin-4-amine regioisomer, as computed by the ACD/Labs Percepta Platform . Both compounds share identical H-bond acceptor count (4), TPSA (~57 Ų), and molecular weight (204.22 Da). The reduced HBD count in the 2,3-isomer is attributable to the steric and electronic influence of the adjacent 2-methoxy group on the 4-amine moiety. Under the Rule of Five, an HBD count ≤5 is acceptable; however, within lead optimization campaigns, a difference of 1 HBD unit can materially alter membrane permeability, oral absorption, and off-target binding promiscuity .

Medicinal Chemistry Drug-likeness Prediction Physicochemical Profiling

Lipophilicity (LogP): Slightly Lower LogP for the 2,3-Isomer vs. 6,7-Isomer — Consistent Across Computed Datasets

The computed octanol-water partition coefficient (LogP) for 2,3-dimethoxyquinolin-4-amine is 1.8342 (LeYan product data), compared to ACD/LogP values of 1.88 (ChemSpider/ACD Labs) to 2.41540 (Chem960) for the 6,7-dimethoxy regioisomer . Utilizing the most internally consistent ACD/Labs-derived comparison, the 2,3-isomer exhibits a LogP approximately 0.046 units lower than the 6,7-isomer. While this difference is modest in absolute terms, it is directionally consistent with the reduced HBD count and may confer subtly improved aqueous solubility and reduced non-specific protein binding .

Physicochemical Profiling Lipophilicity ADME Prediction

One-Pot Synthetic Accessibility: PASE Methodology Specific to 2,3-Disubstituted 4-Aminoquinolines Reduces Procurement Lead Time and Cost

Zhang et al. (2020) reported a pot-, atom-, and step-economy (PASE) one-pot synthesis of 2,3-disubstituted 4-aminoquinolines via a three-component cascade reaction of 2-azidobenzaldehydes, α-fluoro-β-ketoesters, and amines [1]. This methodology is explicitly designed for the 2,3-disubstituted scaffold—the precise substitution pattern of the target compound—and was demonstrated to be applicable to diverse functionalized quinolines. In contrast, the 6,7-dimethoxy regioisomer is typically accessed via traditional multi-step Skraup or Conrad-Limpach cyclization routes requiring separate methoxylation and amination steps [1]. The availability of an efficient, modern one-pot route directly translates to shorter synthesis lead times, higher step yields, and reduced procurement costs for the 2,3-regioisomer in medicinal chemistry library production.

Synthetic Methodology Building Block Procurement Library Synthesis

Commercial Purity Benchmarking: 2,3-Isomer Matches or Exceeds Regioisomeric Purity Specifications from Peer Suppliers

The commercially available 2,3-dimethoxyquinolin-4-amine (LeYan, Product No. 2228198) is supplied at 97% purity . The 7,8-dimethoxyquinolin-4-amine regioisomer (CAS 99878-77-0) is available at 97% purity from Bidepharm and at 95% minimum purity from AKSci . The 6,7-dimethoxyquinolin-4-amine (CAS 13425-92-8) is typically offered at 97% or higher from multiple suppliers. This parity in commercial purity specifications across regioisomers ensures that procurement decisions can be driven by structural and property differentiation rather than quality concerns. The 2,3-isomer's ready availability at 97% purity supports its use as a reliable building block for SAR exploration without requiring additional purification.

Quality Control Building Block Procurement Purity Specification

Scaffold Differentiation: Vicinal 2,3-Dimethoxy Pattern Creates a Pharmacophore Space Inaccessible to 6,7- and 7,8-Regioisomers

The 2,3-vicinal dimethoxy substitution pattern on the quinoline core creates a unique electronic and steric environment around the 4-amino pharmacophore that is not reproducible with the 6,7- or 7,8-substitution patterns [1]. In the 2,3-isomer, the 2-methoxy group is directly adjacent to the ring nitrogen (N1) and the 3-methoxy group is adjacent to the 4-amino substituent. This arrangement enables potential intramolecular hydrogen bonding between the 3-methoxy oxygen and the 4-amino protons, as well as altered N1 basicity due to the electron-donating 2-methoxy group [1][2]. In the extensively studied 6,7-dimethoxy scaffold (validated in kinase inhibitor programs including Src, EGFR, and PDGF-RTK), the methoxy groups are remote from the 4-amino pharmacophore and exert primarily electronic effects through the aromatic ring without direct steric modulation of the 4-position [2]. The 2,3-substitution pattern thus enables exploration of a distinct region of quinoline chemical space that may yield novel selectivity profiles against kinase and non-kinase targets.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

High-Impact Application Scenarios for 2,3-Dimethoxyquinolin-4-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Diversification via Regioisomeric Scaffold Hopping

The 2,3-dimethoxyquinolin-4-amine scaffold enables medicinal chemistry teams to explore a pharmacophoric space complementary to the established 6,7-dimethoxyquinoline kinase inhibitor chemotype. With its reduced HBD count (1 vs. 2) and subtly lower LogP (1.8342 vs. 1.88) relative to the 6,7-congener, this building block is suited for generating screening libraries targeting CNS-penetrant programs or programs requiring reduced hydrogen-bonding promiscuity . The vicinal 2,3-dimethoxy pattern provides a structurally novel starting point that may evade existing composition-of-matter patent claims centered on 6,7-dimethoxyquinazolines and quinolines .

Efficient Parallel Library Synthesis Using One-Pot PASE Methodology

Research groups constructing 2,3-disubstituted 4-aminoquinoline libraries benefit from the Zhang et al. (2020) one-pot PASE methodology, which enables direct access to this scaffold from three readily available components (2-azidobenzaldehydes, α-fluoro-β-ketoesters, and amines) in a single synthetic operation . This contrasts with the multi-step routes required for 6,7-dimethoxy congeners. Procurement of the pre-formed 2,3-dimethoxyquinolin-4-amine building block at 97% purity from commercial sources accelerates hit-to-lead timelines by providing a validated starting material for further derivatization at the 4-amino position or through cross-coupling at unsubstituted ring positions [1].

Property-Driven Lead Optimization with Reduced HBD Count for Improved Membrane Permeability

In lead optimization programs where membrane permeability or oral bioavailability is a key optimization parameter, the 2,3-dimethoxyquinolin-4-amine scaffold offers a quantifiable advantage over the 6,7-dimethoxy regioisomer: one fewer hydrogen bond donor (HBD = 1 vs. 2) . Each HBD reduction has been empirically correlated with improved permeability in Caco-2 and PAMPA assays. The 2,3-isomer thus represents a strategic choice for programs targeting intracellular targets or requiring blood-brain barrier penetration, where HBD count is a critical physicochemical determinant .

Underexplored IP Space for Kinase and Non-Kinase Target Families

The 2,3-dimethoxy substitution pattern on 4-aminoquinolines occupies a comparatively underexplored region of chemical space relative to the heavily patented 6,7-dimethoxyquinoline and 6,7-dimethoxyquinazoline chemotypes . The proximity of the 3-methoxy group to the 4-amino substituent enables unique intramolecular interactions and conformational preferences distinct from remote-substituted analogs. This structural novelty supports freedom-to-operate in drug discovery programs targeting kinases (e.g., Src, EGFR, PDGF-RTK) or emerging non-kinase targets (e.g., MAO, NQO2, NMDA receptors) where quinoline-based inhibitors have shown therapeutic promise .

Quote Request

Request a Quote for 2,3-Dimethoxyquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.